
4-bromo-N-(5-carbamoyl-1-ethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound featuring two pyrazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole rings through cyclization reactions, followed by functional group modifications to introduce the aminocarbonyl and bromo substituents. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis or flow chemistry can enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.
Aplicaciones Científicas De Investigación
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers or coatings, with unique properties.
Mecanismo De Acción
The mechanism of action of N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents, such as:
- N-[5-(AMINOCARBONYL)-1-METHYL-1H-PYRAZOL-4-YL]-4-CHLORO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE
- N-[5-(AMINOCARBONYL)-1-PROPYL-1H-PYRAZOL-4-YL]-4-FLUORO-1-PROPYL-1H-PYRAZOLE-3-CARBOXAMIDE
Uniqueness
N-[5-(AMINOCARBONYL)-1-ETHYL-1H-PYRAZOL-4-YL]-4-BROMO-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C12H15BrN6O2 |
|---|---|
Peso molecular |
355.19 g/mol |
Nombre IUPAC |
4-bromo-N-(5-carbamoyl-1-ethylpyrazol-4-yl)-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H15BrN6O2/c1-3-18-6-7(13)9(17-18)12(21)16-8-5-15-19(4-2)10(8)11(14)20/h5-6H,3-4H2,1-2H3,(H2,14,20)(H,16,21) |
Clave InChI |
QGTFZJBEDMCRQZ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N1)C(=O)NC2=C(N(N=C2)CC)C(=O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Methoxyphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine](/img/structure/B14931625.png)



![2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B14931645.png)
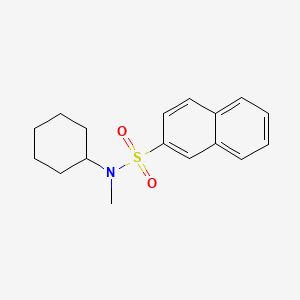
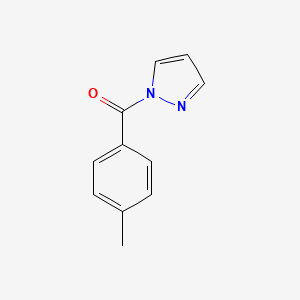
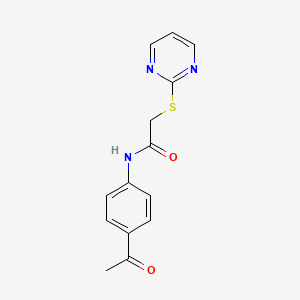
![1-[2-(Methylsulfanyl)phenyl]-3-(4-nitrophenyl)urea](/img/structure/B14931688.png)
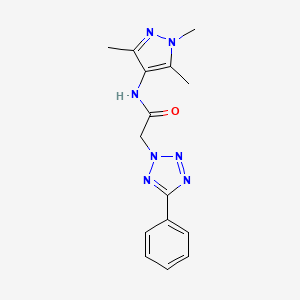
![propan-2-yl 2-{[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B14931703.png)
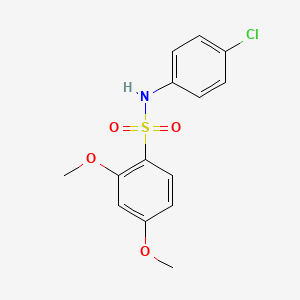
methanone](/img/structure/B14931715.png)
methanone](/img/structure/B14931720.png)
